

How to assess Mthfd2-IN-5 target engagement in intact cells

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Compound of Interest

Compound Name: Mthfd2-IN-5

Cat. No.: B15615410

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Technical Support Center: Mthfd2-IN-5 Target Engagement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of **Mthfd2-IN-5** in intact cells. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to confirm **Mthfd2-IN-5** target engagement in intact cells?

A1: The most direct and widely accepted method is the Cellular Thermal Shift Assay (CETSA). [1][2] CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When **Mthfd2-IN-5** binds to the MTHFD2 protein, the complex becomes more resistant to heat-induced denaturation, resulting in a measurable shift in its melting temperature (T_m). [1]

Q2: Are there alternative, indirect methods to assess **Mthfd2-IN-5** target engagement?

A2: Yes, target engagement can be inferred by measuring the downstream metabolic consequences of MTHFD2 inhibition. MTHFD2 is a key enzyme in mitochondrial one-carbon

metabolism, responsible for producing formate.[3] Inhibition of MTHFD2 by **Mthfd2-IN-5** is expected to lead to:

- **Decreased Formate Production:** A reduction in intracellular and secreted formate levels can be quantified as a surrogate for MTHFD2 inhibition.[4]
- **Alterations in Nucleotide Pools:** MTHFD2-derived one-carbon units are essential for de novo purine and thymidylate synthesis.[3][5] Therefore, a decrease in the cellular pools of purines (e.g., ATP, GTP) and thymidine can indicate target engagement.

Q3: What cell lines are suitable for **Mthfd2-IN-5** target engagement studies?

A3: Cell lines with high endogenous expression of MTHFD2 are ideal. MTHFD2 is often overexpressed in various cancer cell lines.[3][6] It is recommended to first perform a Western blot to confirm MTHFD2 protein levels in your chosen cell line(s).

Q4: What is the expected outcome of a successful **Mthfd2-IN-5** CETSA experiment?

A4: A successful experiment will demonstrate a dose-dependent increase in the thermal stability of MTHFD2 in the presence of **Mthfd2-IN-5**. This is observed as a positive shift in the melting temperature (ΔT_m) of the protein.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)

Problem	Possible Cause(s)	Solution(s)
No MTHFD2 signal in Western blot	1. Low MTHFD2 expression in the chosen cell line. 2. Inefficient cell lysis. 3. Poor antibody quality or incorrect antibody dilution.	1. Screen different cell lines for high MTHFD2 expression. 2. Optimize lysis buffer and procedure (e.g., include multiple freeze-thaw cycles). 3. Validate the primary antibody and optimize its concentration.
No thermal shift observed with Mthfd2-IN-5	1. Mthfd2-IN-5 is not cell-permeable. 2. Insufficient incubation time with the inhibitor. 3. Incorrect heating temperature range or duration. 4. Inhibitor concentration is too low.	1. Confirm cell permeability using an orthogonal assay. 2. Increase the incubation time (e.g., 2-4 hours). 3. Optimize the heat challenge conditions for MTHFD2 in your specific cell line. 4. Test a higher concentration range of Mthfd2-IN-5.
High background or inconsistent results	1. Uneven cell seeding or harvesting. 2. Inaccurate pipetting. 3. Temperature variations across the heating block. 4. Issues with Western blot transfer or detection.	1. Ensure a homogenous cell suspension and consistent cell numbers. 2. Use calibrated pipettes and careful technique. 3. Use a calibrated thermal cycler with good block uniformity. 4. Optimize transfer conditions and use fresh detection reagents.
Irregular melt curves	1. Protein degradation. 2. Presence of detergents or other chemicals affecting protein stability.	1. Add protease inhibitors to all buffers. 2. Perform a buffer screen to identify conditions that enhance MTHFD2 stability. [7]

Metabolite Profiling Assays

Problem	Possible Cause(s)	Solution(s)
No significant change in formate levels	1. Insufficient MTHFD2 inhibition. 2. Cells are utilizing alternative pathways for formate production. 3. Issues with the formate quantification assay.	1. Increase the concentration of Mthfd2-IN-5 or the treatment duration. 2. Use cell lines known to be dependent on the mitochondrial one-carbon pathway. 3. Validate the formate assay with appropriate standards and controls.
High variability in metabolite measurements	1. Inconsistent cell culture conditions. 2. Inefficient or variable metabolite extraction. 3. Issues with the LC-MS/MS or GC-MS analysis.	1. Maintain consistent cell density, media composition, and incubation times. 2. Optimize and standardize the metabolite extraction protocol. 3. Use stable isotope-labeled internal standards for normalization. [8]

Quantitative Data Summary

The following table summarizes the reported thermal shift (ΔT_m) values for various MTHFD2 inhibitors, providing a benchmark for experimental outcomes.

Inhibitor	Assay Type	ΔT_m (°C)	Cell Line
LY345899	DSF	+10.75	N/A (Purified Protein)
TH9028	CETSA	+6.4	HL-60
TH9619	CETSA	+5.9	HL-60

Note: Direct comparison of ΔT_m values between DSF (Differential Scanning Fluorimetry) and CETSA should be made with caution due to the different experimental environments (purified protein vs. intact cells).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Mthfd2-IN-5

Objective: To determine the target engagement of **Mthfd2-IN-5** by measuring its effect on the thermal stability of MTHFD2 in intact cells.

Materials:

- Cancer cell line with high MTHFD2 expression
- Complete cell culture medium
- **Mthfd2-IN-5**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease inhibitors
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE equipment and reagents
- Western blot equipment and reagents
- Primary antibody against MTHFD2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in appropriate culture vessels and grow to 70-80% confluency.

- Treat cells with a range of **Mthfd2-IN-5** concentrations (e.g., 0.1 to 100 μ M) or DMSO for 1-2 hours at 37°C.[1]
- Heating Step:
 - Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Include a non-heated control (37°C).
- Cell Lysis and Protein Extraction:
 - Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature water bath).[1]
 - Separate the soluble fraction from precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[1]
- Protein Quantification and Analysis:
 - Collect the supernatant and determine the protein concentration using a BCA assay.
 - Normalize all samples to the same protein concentration.
 - Analyze the samples by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
 - Quantify the band intensities to determine the amount of soluble MTHFD2 at each temperature.
 - Plot the percentage of soluble MTHFD2 relative to the non-heated control as a function of temperature to generate a melting curve.
 - Determine the T_m (the temperature at which 50% of the protein is denatured).
 - Calculate the thermal shift (ΔT_m) by subtracting the T_m of the vehicle-treated sample from the T_m of the **Mthfd2-IN-5**-treated sample.

Protocol 2: Formate Quantification by GC-MS

Objective: To indirectly assess **Mthfd2-IN-5** target engagement by measuring the change in formate levels in cell culture medium.

Materials:

- Cells treated with **Mthfd2-IN-5** as in Protocol 1
- Cell culture medium samples
- [13C]-formate (internal standard)
- 2,3,4,5,6-pentafluorobenzyl bromide (PFBBR) for derivatization[8]
- GC-MS system

Procedure:

- Sample Collection:
 - Collect the cell culture medium from cells treated with **Mthfd2-IN-5** or vehicle.
 - Centrifuge to remove any cell debris.
- Sample Preparation and Derivatization:
 - Spike the medium samples with a known concentration of [13C]-formate internal standard.
 - Derivatize formate to its pentafluorobenzyl ester using PFBBR.[8]
- GC-MS Analysis:
 - Analyze the derivatized samples by GC-MS.
 - Quantify the amount of formate by comparing the peak area of the analyte to that of the internal standard.
- Data Analysis:

- Compare the formate levels in the medium of **Mthfd2-IN-5**-treated cells to vehicle-treated cells. A dose-dependent decrease in formate indicates target engagement.

Protocol 3: Metabolite Profiling of Purine and Pyrimidine Pools by LC-MS/MS

Objective: To evaluate the impact of **Mthfd2-IN-5** on de novo nucleotide synthesis as an indicator of target engagement.

Materials:

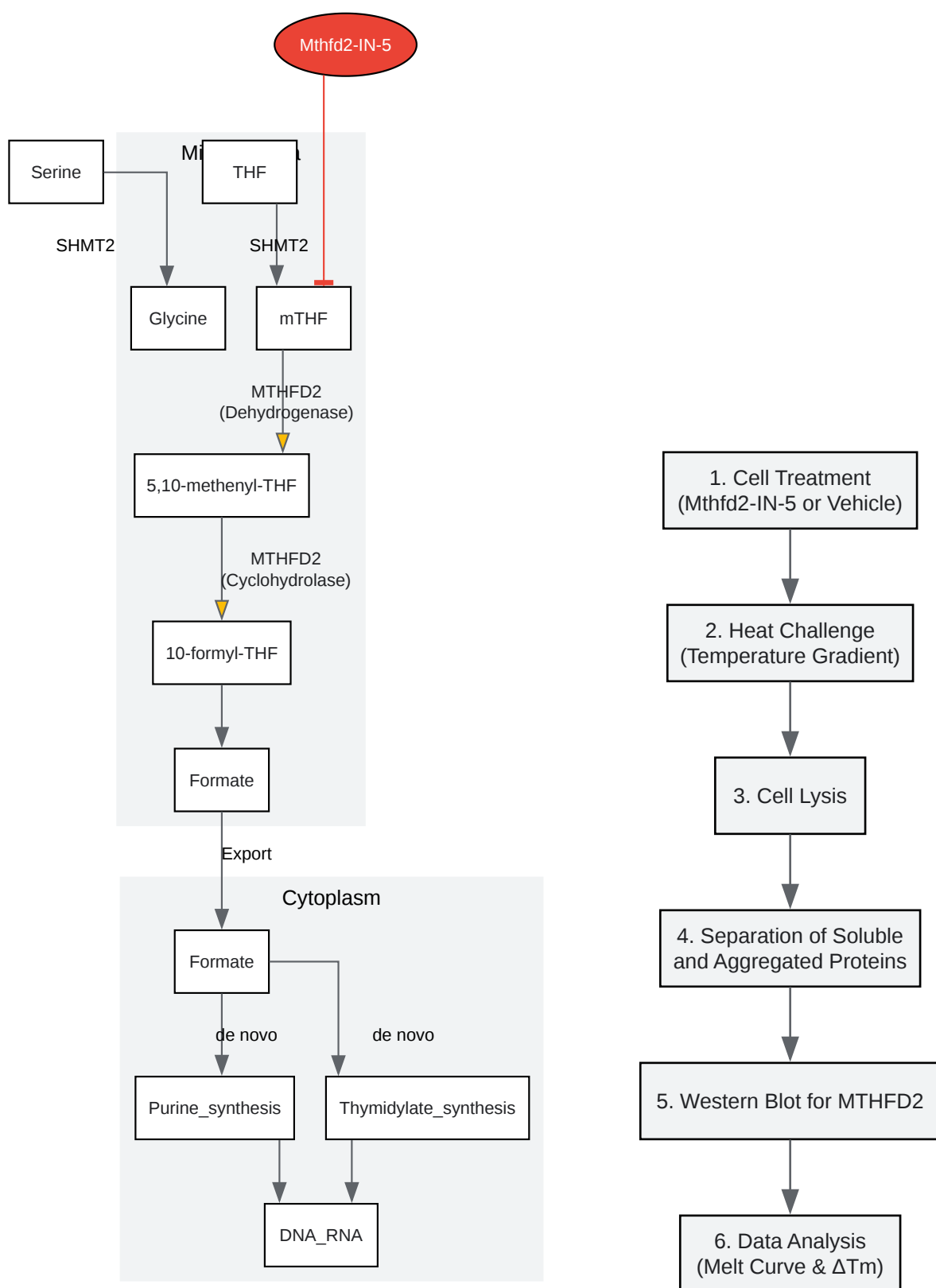
- Cells treated with **Mthfd2-IN-5** as in Protocol 1
- Ice-cold methanol/acetonitrile/water (50:30:20) for extraction
- LC-MS/MS system

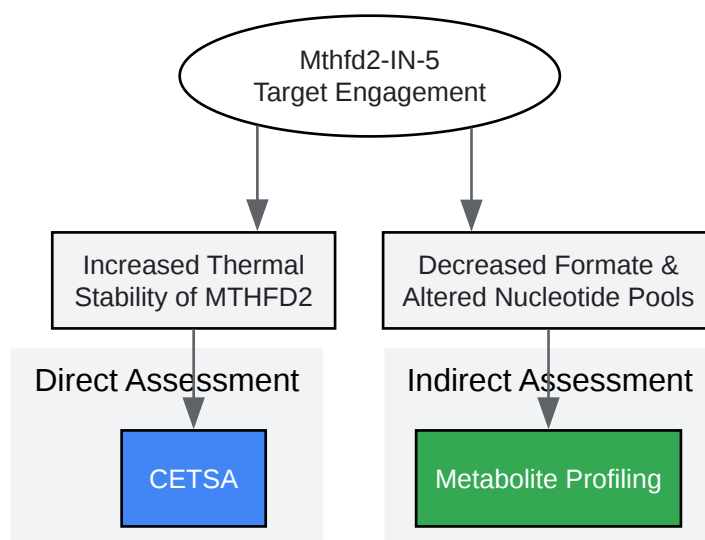
Procedure:

- Metabolite Extraction:
 - After treatment with **Mthfd2-IN-5** or vehicle, rapidly wash the cells with ice-cold PBS.
 - Quench metabolism and extract metabolites by adding ice-cold extraction solvent.
 - Scrape the cells and collect the extract.
 - Centrifuge to pellet cell debris and collect the supernatant.
- LC-MS/MS Analysis:
 - Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of purines and pyrimidines.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Data Analysis:
 - Quantify the levels of key purines (e.g., ATP, GTP, ADP, GDP) and pyrimidines (e.g., UTP, CTP, dTTP).

- Compare the metabolite profiles of **Mthfd2-IN-5**-treated cells to vehicle-treated cells. A dose-dependent decrease in purine and thymidine pools would be consistent with MTHFD2 target engagement.

Visualizations





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